(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide
Overview
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many organic compounds . It also contains an acrylamido group and a phenylthiophene moiety, which are also common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl moiety would likely contribute to the aromaticity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties like a certain boiling point, melting point, and density .Scientific Research Applications
Synthesis of Benzylisoquinoline Alkaloids
The compound is used in the synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . The synthesis strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
Modulators of ATP-Binding Cassette Transporters
The compound is related to derivatives that act as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the treatment of cystic fibrosis .
Preparation of Raw Materials
The compound is used in the preparation of raw materials in chemical reactions .
Research and Development
The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various research and development processes .
properties
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c22-20(25)15-11-18(14-4-2-1-3-5-14)28-21(15)23-19(24)9-7-13-6-8-16-17(10-13)27-12-26-16/h1-11H,12H2,(H2,22,25)(H,23,24)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDIFRNPSUOGLU-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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